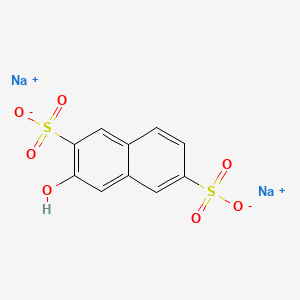
N3-benzoylthymine
Übersicht
Beschreibung
N3-benzoylthymine is a heterocyclic organic compound with the molecular formula C12H10N2O3. It is a derivative of thymine, a pyrimidine nucleobase found in DNA. The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at the third position of the thymine ring. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-benzoylthymine can be synthesized through a regioselective one-pot procedure involving the direct N-acylation of thymine. The reaction typically employs carboxylic acids and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as reagents, with sodium hydride and triethylamine in a mixture of dimethylformamide and acetonitrile as solvents . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N3-benzoylthymine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Reduction Reactions: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and azide salts in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are employed.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with azide salts can yield alkyl azides, while reduction reactions can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
N3-benzoylthymine has several scientific research applications, including:
Biology: The compound is studied for its potential role in DNA repair and replication processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to thymine.
Industry: This compound is used in the development of molecularly imprinted polymers for drug delivery systems.
Wirkmechanismus
The mechanism of action of N3-benzoylthymine involves its interaction with nucleic acids. The benzoyl group at the third position of the thymine ring can form hydrogen bonds with complementary nucleobases, influencing the stability and conformation of DNA structures. This interaction can affect various biological processes, including DNA replication and repair. The compound’s ability to mimic natural nucleotides makes it a valuable tool in studying these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-benzoylthymine: Another benzoyl derivative of thymine, differing in the position of the benzoyl group.
N3-benzoylcytosine: A benzoyl derivative of cytosine, another pyrimidine nucleobase.
N3-benzoyluracil: A benzoyl derivative of uracil, a nucleobase found in RNA.
Uniqueness
N3-benzoylthymine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the benzoyl group influences the compound’s ability to participate in hydrogen bonding and other interactions, making it particularly useful in the synthesis of nucleic acid analogs and in studies of DNA-related processes.
Eigenschaften
IUPAC Name |
3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-13-12(17)14(10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCLMZIGUFTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448871 | |
| Record name | N3-benzoylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-20-5 | |
| Record name | N3-benzoylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)








![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)

